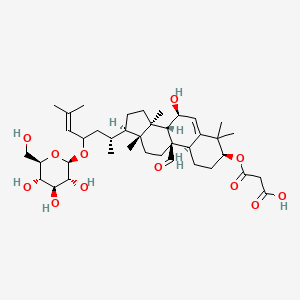

Momordicine V

Description

BenchChem offers high-quality Momordicine V suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Momordicine V including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C39H60O12 |

|---|---|

Molecular Weight |

720.9 g/mol |

IUPAC Name |

3-[[(3S,7S,8S,9R,10R,13R,14S,17R)-9-formyl-7-hydroxy-4,4,13,14-tetramethyl-17-[(2R)-6-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3-oxopropanoic acid |

InChI |

InChI=1S/C39H60O12/c1-20(2)14-22(49-35-33(48)32(47)31(46)27(18-40)50-35)15-21(3)23-10-11-38(7)34-26(42)16-25-24(39(34,19-41)13-12-37(23,38)6)8-9-28(36(25,4)5)51-30(45)17-29(43)44/h14,16,19,21-24,26-28,31-35,40,42,46-48H,8-13,15,17-18H2,1-7H3,(H,43,44)/t21-,22?,23-,24-,26+,27-,28+,31-,32+,33-,34+,35-,37-,38+,39-/m1/s1 |

InChI Key |

LWNCCLUCDGANTA-BGGZWTQLSA-N |

Isomeric SMILES |

C[C@H](CC(C=C(C)C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@H]2CC[C@@]3([C@@]2(CC[C@@]4([C@H]3[C@H](C=C5[C@H]4CC[C@@H](C5(C)C)OC(=O)CC(=O)O)O)C=O)C)C |

Canonical SMILES |

CC(CC(C=C(C)C)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CCC4(C3C(C=C5C4CCC(C5(C)C)OC(=O)CC(=O)O)O)C=O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Momordicine V: A Technical Guide to its Discovery, Isolation, and Characterization from Momordica charantia

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of Momordicine V, a cucurbitane glucoside found in the leaves of Momordica charantia (bitter melon). This document is intended for researchers, scientists, and drug development professionals interested in the rich phytochemistry of this plant and the potential therapeutic applications of its constituents.

Introduction

Momordica charantia, a plant with a long history in traditional medicine, is a rich source of bioactive compounds, particularly cucurbitane-type triterpenoids. Among these, Momordicine V, a complex glucoside, has been identified and characterized. This guide details the scientific journey of its discovery and the methodologies employed for its isolation and structural determination.

Discovery and Structural Elucidation

Momordicine V was first isolated from the leaves of Momordica charantia. Its chemical structure has been established as 23-O-β-D-glucopyranosyl-7-hydroxy-3-O-malonylcucurbita-5,24-dien-19-al[1]. The elucidation of this complex structure was achieved through extensive spectral analysis, including mass spectrometry and nuclear magnetic resonance, and confirmed by its chemical conversion to the known compound, momordicine II, via alkaline catalyzed hydrolysis[1].

Physicochemical and Spectral Data

The structural characterization of Momordicine V is supported by the following spectral data:

| Property | Value | Reference |

| Molecular Formula | C₃₉H₅₆O₁₄ | [1] |

| Positive-ion ESI-MS (m/z) | 743 [M+Na]⁺ | [1] |

Key ¹H NMR signals further confirm the structure of Momordicine V.

| Proton | Chemical Shift (δ) | Multiplicity and Coupling Constant (J) | Reference |

| H-19 | 10.59 | s | [1] |

| H-6 | 6.19 | d, J= 4.5 Hz | |

| H-24 | 5.59 | d, J= 7.8 Hz | |

| H-3 | 5.06 | brs | |

| Glc-1 | 4.94 | d, J= 7.9 Hz | |

| H-23 | 4.94 | d, J= 7.8 Hz | |

| H-7 | 4.34 | d, J= 4.6 Hz | |

| Malonyl-CH₂ | 3.73 | s |

Experimental Protocols

The isolation of Momordicine V from Momordica charantia leaves involves a multi-step process of extraction and chromatographic purification. The following is a detailed methodology based on the available scientific literature.

Plant Material and Extraction

Fresh leaves of Momordica charantia are the starting material. The general workflow for extraction is as follows:

Fractionation and Purification

The crude aqueous extract is subjected to a series of chromatographic separations to isolate Momordicine V.

Detailed Steps:

-

Initial Extraction: Fresh leaves are extracted with methanol. The resulting solution is filtered and concentrated under reduced pressure to yield a crude aqueous extract.

-

Solvent Partitioning: The aqueous extract is partitioned successively with hexane and diethyl ether to remove nonpolar compounds. The remaining aqueous layer contains the desired glycosides.

-

Column Chromatography (Diaion HP-20): The aqueous layer is subjected to column chromatography on a Diaion HP-20 resin. The column is eluted with a stepwise gradient of water and methanol. The fraction eluted with 80% methanol is collected.

-

Silica Gel Chromatography: The 80% methanol fraction is further purified by silica gel column chromatography using a chloroform-methanol gradient system.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on an ODS column, eluting with 80% methanol, to yield pure Momordicine V.

Biological Activity

Initial biological screening of Momordicine V has revealed its potential as a natural pest deterrent.

| Activity | Effective Concentration | Reference |

| Oviposition Deterrent against Liriomyza trifolii | 26.16 µg/cm² |

While the primary reported activity of Momordicine V is as an oviposition deterrent, other cucurbitane triterpenoids from Momordica charantia, such as Momordicine I, have been shown to modulate various signaling pathways with therapeutic potential.

Potential Signaling Pathways (Hypothesized)

Based on the activities of structurally related compounds like Momordicine I, it is hypothesized that Momordicine V may also interact with key cellular signaling pathways. Further research is required to confirm these interactions.

Conclusion

Momordicine V represents one of the many complex and bioactive cucurbitane triterpenoids present in Momordica charantia. The methodologies outlined in this guide provide a framework for its consistent isolation and further investigation. While its role as an oviposition deterrent is established, its potential effects on mammalian cellular pathways warrant further research, which could unveil novel therapeutic applications. This document serves as a foundational resource for scientists and researchers dedicated to exploring the vast potential of natural products in drug discovery and development.

References

Unveiling the Molecular Architecture of Momordicine V: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Momordicine V, a cucurbitane-type triterpenoid glycoside isolated from the leaves of Momordica charantia. This document details the experimental protocols for its isolation and purification, presents a thorough analysis of the spectroscopic data used to determine its structure, and visualizes the key experimental workflows.

Introduction

Momordicine V is a member of the cucurbitane family of triterpenoids, a class of natural products known for their diverse biological activities. Isolated from Momordica charantia, a plant widely used in traditional medicine, Momordicine V has garnered interest for its potential pharmacological properties. The precise determination of its chemical structure is fundamental to understanding its bioactivity and for any future drug development endeavors. This guide outlines the systematic approach undertaken to elucidate the structure of Momordicine V as 23-O-β-D-glucopyranosyl-7-hydroxy-3-O-malonylcucurbita-5,24-dien-19-al.

Isolation and Purification of Momordicine V

The isolation of Momordicine V from the leaves of Momordica charantia involves a multi-step process of extraction and chromatographic separation. The general workflow for this procedure is outlined below.

Detailed Experimental Protocol

Plant Material: Fresh leaves (1.2 kg) of Momordica charantia were collected and utilized for the extraction process.

Extraction: The fresh leaves were cut into small pieces and extracted with methanol. The methanol extract was then concentrated under reduced pressure to yield a crude extract.

Solvent Partitioning: The crude methanol extract was suspended in water and successively partitioned with hexane, diethyl ether, and n-butanol. The butanol-soluble fraction, which contained the polar glycosides, was selected for further purification.

Chromatographic Separation:

-

Silica Gel Column Chromatography: The butanol-soluble fraction was subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform and methanol. This initial separation step fractionated the complex mixture based on polarity.

-

ODS Column Chromatography (RP-18): Fractions enriched with Momordicine V from the silica gel chromatography were further purified using octadecylsilyl (ODS) reversed-phase column chromatography. Elution was performed with a stepwise gradient of methanol in water.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification was achieved by preparative reversed-phase HPLC on an ODS column. Isocratic elution with a suitable solvent system of methanol and water yielded pure Momordicine V.

Chemical Structure Elucidation

The chemical structure of Momordicine V was elucidated through a combination of spectroscopic techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry provided crucial information regarding the molecular formula of Momordicine V.

Table 1: HR-ESI-MS Data for Momordicine V

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+Na]⁺ | 743.3724 | 743.3721 | C₃₉H₅₆O₁₃Na |

The HR-ESI-MS data established the molecular formula of Momordicine V as C₃₉H₅₆O₁₃.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy, along with 2D NMR experiments such as COSY, HMQC, and HMBC, were instrumental in determining the connectivity and stereochemistry of the molecule. The data revealed a cucurbitane-type triterpenoid aglycone with a malonyl group and a glucose unit. For comparative purposes, the well-established data for the related compound, Momordicine II, is also presented.

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CD₃OD) for Momordicine V and Momordicine II

| Position | Momordicine V (δc) | Momordicine II (δc) |

| 1 | 36.8 | 36.8 |

| 2 | 29.4 | 29.4 |

| 3 | 78.5 | 78.5 |

| 4 | 40.8 | 40.8 |

| 5 | 141.2 | 141.2 |

| 6 | 122.1 | 122.1 |

| 7 | 71.2 | 71.2 |

| 8 | 49.9 | 49.9 |

| 9 | 50.1 | 50.1 |

| 10 | 37.9 | 37.9 |

| 11 | 22.9 | 22.9 |

| 12 | 34.5 | 34.5 |

| 13 | 46.9 | 46.9 |

| 14 | 49.2 | 49.2 |

| 15 | 35.8 | 35.8 |

| 16 | 28.1 | 28.1 |

| 17 | 51.9 | 51.9 |

| 18 | 15.1 | 15.1 |

| 19 | 208.2 | 208.2 |

| 20 | 36.4 | 36.4 |

| 21 | 18.9 | 18.9 |

| 22 | 39.8 | 39.8 |

| 23 | 80.1 | 80.1 |

| 24 | 129.5 | 129.5 |

| 25 | 134.2 | 134.2 |

| 26 | 18.3 | 18.3 |

| 27 | 25.9 | 25.9 |

| 28 | 26.2 | 26.2 |

| 29 | 28.4 | 28.4 |

| 30 | 18.1 | 18.1 |

| Malonyl Group | ||

| 1' | 169.4 | - |

| 2' | 42.7 | - |

| 3' | 167.2 | - |

| Glucosyl Group | ||

| 1'' | 102.8 | 102.8 |

| 2'' | 75.1 | 75.1 |

| 3'' | 78.2 | 78.2 |

| 4'' | 71.6 | 71.6 |

| 5'' | 77.9 | 77.9 |

| 6'' | 62.8 | 62.8 |

Table 3: ¹H NMR Spectroscopic Data (500 MHz, CD₃OD) for Momordicine V

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 1.55, 2.05 | m | |

| 2 | 1.85, 2.15 | m | |

| 3 | 5.06 | t | 8.0 |

| 4 | 2.55 | m | |

| 6 | 5.92 | d | 5.0 |

| 7 | 4.29 | br s | |

| 11 | 1.45, 1.65 | m | |

| 12 | 1.50, 1.70 | m | |

| 16 | 2.20 | m | |

| 18 | 0.85 | s | |

| 19 | 9.45 | s | |

| 21 | 1.02 | d | 6.5 |

| 22 | 2.45 | m | |

| 23 | 4.94 | d | 7.8 |

| 24 | 5.61 | m | |

| 26 | 1.72 | s | |

| 27 | 1.75 | s | |

| 28 | 1.10 | s | |

| 29 | 1.28 | s | |

| 30 | 0.95 | s | |

| Malonyl Group | |||

| 2' | 3.35 | s | |

| Glucosyl Group | |||

| 1'' | 4.40 | d | 7.8 |

| 2'' | 3.20 | m | |

| 3'' | 3.38 | m | |

| 4'' | 3.28 | m | |

| 5'' | 3.25 | m | |

| 6'' | 3.68, 3.85 | m |

The presence of the malonyl group at the C-3 position was confirmed by the downfield shift of the H-3 proton to δ 5.06 and HMBC correlations from this proton to the carbonyl carbon of the malonyl group. The β-D-glucopyranosyl moiety was attached at the C-23 position, as evidenced by HMBC correlations from the anomeric proton (H-1'') to C-23.

Chemical Conversion

To further confirm the structure, Momordicine V was subjected to alkaline hydrolysis, which selectively removes the malonyl group. This reaction yielded a product that was chromatographically and spectroscopically identical to Momordicine II, thus confirming the position of the malonyl group and the overall structure of Momordicine V.

Conclusion

The chemical structure of Momordicine V was unequivocally determined to be 23-O-β-D-glucopyranosyl-7-hydroxy-3-O-malonylcucurbita-5,24-dien-19-al through a systematic process of isolation, purification, and comprehensive spectroscopic analysis. The combination of HR-ESI-MS and advanced NMR techniques, supported by chemical derivatization, provided the definitive evidence for its molecular formula, atomic connectivity, and stereochemistry. This detailed structural elucidation is a critical prerequisite for further investigation into the biological activities and potential therapeutic applications of this novel natural product.

An In-depth Technical Guide on the Spectroscopic Data for 23-O-beta-D-glucopyranosyl-7-hydroxy-3-O-malonylcucurbita-5,24-dien-19-al

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the cucurbitacin glycoside, 23-O-beta-D-glucopyranosyl-7-hydroxy-3-O-malonylcucurbita-5,24-dien-19-al. Due to the limited availability of published data for this specific compound, this guide presents predicted spectroscopic values based on the analysis of structurally related cucurbitacin derivatives. It also outlines the standard experimental protocols for acquiring such data and illustrates a key signaling pathway modulated by cucurbitacins.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the target compound. These predictions are derived from published data for similar cucurbitane-type triterpenoids, including those with glycosidic and malonyl moieties.

Table 1: Predicted ¹H NMR Spectroscopic Data (Pyridine-d₅)

| Position | Predicted δH (ppm) | Multiplicity | J (Hz) |

| 1 | 1.65 | m | |

| 2 | 1.95 | m | |

| 3 | 4.70 | m | |

| 5 | 5.80 | br s | |

| 7 | 4.50 | m | |

| 8 | 2.50 | m | |

| 10 | 3.10 | d | 8.5 |

| 11 | - | - | - |

| 12 | 2.10, 1.80 | m | |

| 15 | 1.50, 1.30 | m | |

| 16 | 4.40 | m | |

| 17 | 2.60 | m | |

| 20 | 2.40 | m | |

| 23 | 4.00 | m | |

| 24 | 5.40 | t | 7.0 |

| 26 | 1.70 | s | |

| 27 | 1.65 | s | |

| 28 | 1.05 | s | |

| 29 | 1.15 | s | |

| 30 | 1.25 | s | |

| 18 | 0.95 | s | |

| 19 | 9.80 | s | |

| Glc-1' | 4.90 | d | 7.5 |

| Glc-2' | 3.90 | m | |

| Glc-3' | 4.10 | m | |

| Glc-4' | 4.15 | m | |

| Glc-5' | 3.85 | m | |

| Glc-6' | 4.30, 4.10 | m | |

| Mal-2'' | 3.40 | s |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Pyridine-d₅)

| Position | Predicted δC (ppm) | Position | Predicted δC (ppm) |

| 1 | 35.0 | 18 | 21.5 |

| 2 | 26.0 | 19 | 202.0 |

| 3 | 79.0 | 20 | 45.0 |

| 4 | 40.0 | 21 | 22.0 |

| 5 | 138.0 | 22 | 38.0 |

| 6 | 122.0 | 23 | 75.0 |

| 7 | 70.0 | 24 | 125.0 |

| 8 | 48.0 | 25 | 135.0 |

| 9 | 52.0 | 26 | 25.5 |

| 10 | 49.0 | 27 | 18.0 |

| 11 | 210.0 | 28 | 28.0 |

| 12 | 50.0 | 29 | 20.0 |

| 13 | 47.0 | 30 | 29.0 |

| 14 | 51.0 | Glc-1' | 105.0 |

| 15 | 32.0 | Glc-2' | 75.0 |

| 16 | 72.0 | Glc-3' | 78.0 |

| 17 | 55.0 | Glc-4' | 71.5 |

| Glc-5' | 78.5 | ||

| Glc-6' | 62.5 | ||

| Mal-1'' | 168.0 | ||

| Mal-2'' | 43.0 | ||

| Mal-3'' | 170.0 |

Table 3: Predicted Mass Spectrometry Data

| Technique | Ionization Mode | Predicted [M+H]⁺ (m/z) | Predicted [M+Na]⁺ (m/z) |

| ESI-MS | Positive | 749.38 | 771.36 |

Experimental Protocols

The following sections detail the standard methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of deuterated pyridine (pyridine-d₅). The use of pyridine-d₅ is common for cucurbitacins to ensure good solubility and signal dispersion.

Instrumentation: NMR spectra are typically recorded on a high-field spectrometer, such as a Bruker Avance III HD 600 MHz or a similar instrument, equipped with a cryoprobe for enhanced sensitivity.

Data Acquisition:

-

¹H NMR: Spectra are acquired with a spectral width of approximately 12 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 64) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Spectra are recorded using a proton-decoupled pulse sequence with a spectral width of around 220 ppm. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-3 seconds) are typically required.

-

2D NMR: A suite of 2D NMR experiments is crucial for unambiguous structure elucidation. This includes:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate one-bond ¹H-¹³C connections.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are essential for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the stereochemistry of the molecule.

-

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, typically methanol or acetonitrile, at a concentration of approximately 1-10 µg/mL.

Instrumentation: High-resolution mass spectrometry (HRMS) is performed on an instrument such as a Q-TOF (Quadrupole Time-of-Flight) or an Orbitrap mass spectrometer, coupled with an electrospray ionization (ESI) source.

Data Acquisition:

-

Ionization Mode: ESI is commonly used for cucurbitacin glycosides due to their polarity. Both positive and negative ion modes are often employed to obtain comprehensive data.

-

Full Scan MS: The instrument is operated in full scan mode to determine the accurate mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻). This allows for the determination of the elemental composition.

-

Tandem MS (MS/MS): To obtain structural information, fragmentation of the molecular ion is induced. This can be achieved through collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The resulting fragment ions provide valuable information about the different structural components of the molecule, such as the loss of the sugar moiety or the malonyl group.

Mandatory Visualization

Signaling Pathway

Cucurbitacins are known to modulate various cellular signaling pathways, contributing to their diverse biological activities, including anti-cancer effects. A key pathway often affected is the JAK/STAT signaling cascade, which is crucial for cell proliferation, differentiation, and survival.

Caption: Inhibition of the JAK/STAT signaling pathway by a cucurbitacin glycoside.

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of a cucurbitacin glycoside from a plant source.

Momordicine V in Bitter Melon Leaves: A Technical Guide to Natural Sources and Abundance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Momordicine V, a cucurbitane-type triterpenoid found in bitter melon (Momordica charantia), with a specific focus on its natural occurrence and abundance in the leaves of the plant. This document synthesizes available scientific literature to offer a comprehensive resource on extraction, quantification, and the biosynthetic context of this bioactive compound.

Natural Sources and Abundance of Momordicine V

Momordicine V belongs to the family of cucurbitane-type triterpenoids, which are major bioactive constituents of bitter melon and contribute to its characteristic bitter taste.[1][2] These compounds are found throughout the plant, including the fruit, seeds, roots, and leaves.[1][3] While much of the research has focused on the fruit, the leaves of Momordica charantia are also a significant source of various medicinal compounds, including saponins and terpenoids.[4]

The concentration of these compounds can be influenced by factors such as the cultivar, stage of ripening, and environmental conditions. While specific quantitative data for Momordicine V in bitter melon leaves is not extensively detailed in the available literature, studies on related momordicines and total saponin content provide valuable insights into their abundance. One study identified Momordicin I and Momordicin IV in the 80% ethanol extract of bitter melon leaves. Another study on bitter melon seeds reported a momordicin content of 3.8% (w/w) of the powdered dry sample, highlighting the potential for significant concentrations of these compounds within the plant.

For the purpose of this guide, the available quantitative data for related compounds and total saponins in bitter melon leaves is summarized in the table below. This data can serve as a proxy for estimating the potential abundance of Momordicine V.

Table 1: Abundance of Related Triterpenoids and Total Saponins in Momordica charantia Leaves

| Compound/Extract | Plant Part | Extraction Solvent | Method of Quantification | Reported Abundance | Reference |

| Momordicin I | Leaves | 80% Ethanol | Spectrophotometry | Not explicitly quantified individually, but used as a standard for total saponin determination. | |

| Momordicin IV | Leaves | 80% Ethanol | NMR Spectroscopy | Identified as a constituent. | |

| Total Saponins | Leaves (n-butanol fraction of 80% ethanol extract) | Spectrophotometry (with Momordicin I as reference) | 47.4% in the n-butanol fraction. | ||

| Momordicin | Seeds | Not Specified | Not Specified | 3.8% (w/w) of powdered dry sample. |

Experimental Protocols

The extraction and quantification of Momordicine V and other cucurbitane-type triterpenoids from bitter melon leaves involve multi-step processes. Below are detailed methodologies compiled from various studies.

General Extraction of Triterpenoids from Bitter Melon Leaves

This protocol describes a common method for extracting triterpenoids from dried bitter melon leaves.

Protocol 1: Ethanol Extraction and Fractionation

-

Sample Preparation: 6 kg of dried Momordica charantia L. leaves are pulverized.

-

Extraction: The powdered leaves are soaked in 80% ethanol at room temperature for one week. The extracts are then combined.

-

Concentration: The combined ethanol extract is concentrated under reduced pressure to obtain the total extract.

-

Fractionation (Optional): The total extract can be further fractionated using different solvents (e.g., n-butanol) to isolate compounds based on polarity.

Quantification of Total Saponins

This spectrophotometric method provides an estimation of the total saponin content, using Momordicin I as a reference standard.

Protocol 2: Spectrophotometric Quantification of Total Saponins

-

Standard Preparation: A reference solution of Momordicin I (1.2 mg/mL) is prepared.

-

Sample Preparation: A known amount (e.g., 10 mg) of the n-butanol fraction of the leaf extract is accurately weighed.

-

Reaction: The sample is mixed with the Momordicin I reference solution and colorimetric reagents as per the specific spectrophotometric assay being used.

-

Measurement: The absorbance is measured using a UV/Vis spectrometer.

-

Calculation: The total saponin content is calculated based on a standard curve generated with known concentrations of Momordicin I. The linear range for this method has been reported as 0.005-0.025 µg with a recovery of 100.27% and RSD of 1.20% (n=6).

High-Performance Liquid Chromatography (HPLC) for Triterpenoid Analysis

HPLC is a precise technique for the separation and quantification of individual triterpenoids like momordicines.

Protocol 3: HPLC Analysis of Cucurbitane-Type Triterpenoids

-

Sample Preparation: The dried extract is dissolved in a suitable solvent (e.g., methanol).

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., Phenomenex Luna C18, 5 µm, 250 x 4.6 mm).

-

Mobile Phase: A gradient of methanol and water is commonly used. For example, a study on charantin used an isocratic mobile phase of Methanol: water (98:02, v/v).

-

Flow Rate: Typically around 0.4 - 1.0 ml/min.

-

Detection: UV detector set at a wavelength appropriate for the compound of interest (e.g., 204 nm for charantin).

-

Temperature: 25 °C.

-

Injection Volume: 5.0 µl.

-

-

Quantification: The concentration of the target compound is determined by comparing its peak area to that of a certified reference standard.

Visualizations

To aid in the understanding of the experimental workflows, the following diagrams have been generated using the DOT language.

Caption: Workflow for the extraction and fractionation of triterpenoids from bitter melon leaves.

Caption: General workflow for the quantification of Momordicine V using HPLC.

Caption: Simplified biosynthetic pathway of cucurbitane-type triterpenoids in Momordica charantia.

References

Biosynthesis of Cucurbitane Glucosides in Momordica charantia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Momordica charantia, commonly known as bitter melon, is a plant of significant medicinal interest, largely due to its rich composition of cucurbitane-type triterpenoid glucosides. These compounds, including the well-known momordicosides, exhibit a wide range of pharmacological activities, such as anti-diabetic, anti-inflammatory, and anti-tumor effects. Understanding the intricate biosynthetic pathway of these molecules is paramount for their targeted production, whether through metabolic engineering of the plant itself or via synthetic biology approaches in microbial hosts. This technical guide provides a comprehensive overview of the biosynthesis of cucurbitane glucosides in M. charantia, detailing the key enzymatic steps, the genes encoding these enzymes, and the experimental methodologies used to elucidate this complex pathway. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to harness the therapeutic potential of these potent natural products.

Core Biosynthetic Pathway of Cucurbitane Glucosides

The biosynthesis of cucurbitane glucosides in Momordica charantia is a multi-step process that begins with the cyclization of a common precursor, 2,3-oxidosqualene, and culminates in a series of intricate tailoring reactions. The pathway can be broadly divided into three key stages:

-

Formation of the Cucurbitane Skeleton: The pathway initiates with the cyclization of 2,3-oxidosqualene to form the foundational cucurbitadienol skeleton. This crucial step is catalyzed by a specific oxidosqualene cyclase (OSC).

-

Hydroxylation of the Cucurbitane Core: Following the initial cyclization, the cucurbitadienol molecule undergoes a series of hydroxylation reactions at various positions on its carbon skeleton. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYPs).

-

Glycosylation of the Hydroxylated Intermediates: The final step in the biosynthesis of cucurbitane glucosides is the attachment of sugar moieties to the hydroxylated cucurbitane aglycones. This glycosylation is carried out by UDP-dependent glycosyltransferases (UGTs).

The diversity of cucurbitane glucosides found in M. charantia arises from the combinatorial action of different CYPs and UGTs, which results in a wide array of structurally distinct molecules with varying biological activities.

Key Enzymes and Genes in the Biosynthetic Pathway

Several key enzymes and their corresponding genes have been identified as playing a pivotal role in the biosynthesis of cucurbitane glucosides in M. charantia.

Oxidosqualene Cyclases (OSCs)

The cyclization of 2,3-oxidosqualene is the first committed step in triterpenoid biosynthesis. In M. charantia, several OSC genes have been identified, with cucurbitadienol synthase (McCBS) being the key enzyme responsible for the formation of the cucurbitadienol skeleton, the precursor for all cucurbitane-type triterpenoids in this plant.[1][2][3] Other identified OSCs include isomultiflorenol synthase (McIMS), β-amyrin synthase (McBAS), and cycloartenol synthase (McCAS), which are involved in the biosynthesis of other triterpenoids.[1][2]

Cytochrome P450 Monooxygenases (CYPs)

Following the formation of cucurbitadienol, a variety of cytochrome P450 enzymes are responsible for the hydroxylation of the cucurbitane skeleton. While specific CYPs from M. charantia involved in the biosynthesis of momordicosides are still under investigation, studies in related cucurbit species have identified several CYP families, including CYP81A, CYP88L, and CYP87D, as being involved in cucurbitacin biosynthesis. These enzymes are responsible for hydroxylations at key positions such as C-7, C-19, and C-25 of the cucurbitane core.

UDP-Glycosyltransferases (UGTs)

The final step of diversification in the biosynthesis of cucurbitane glucosides is the attachment of sugar molecules, a process catalyzed by UGTs. The specific UGTs responsible for the glycosylation of the various hydroxylated cucurbitane intermediates in M. charantia are an active area of research.

Quantitative Data on Gene Expression

The expression of the genes involved in the biosynthesis of cucurbitane glucosides is tightly regulated and varies between different tissues of the M. charantia plant. RNA-seq analysis has been a powerful tool in elucidating these expression patterns.

Table 1: Expression Levels (RPKM) of Oxidosqualene Cyclase (OSC) Genes in Different Tissues of Momordica charantia

| Gene | Leaf | Stem | Root | Flower | Fruit (Immature) | Fruit (Mature) | Seed |

| McCBS | High | Moderate | Low | Moderate | Low | Low | Low |

| McIMS | Low | Low | High | Low | Low | Low | Low |

| McBAS | Low | Low | High | Low | Low | Low | Low |

| McCAS | Moderate | Moderate | Moderate | Moderate | Moderate | Moderate | Moderate |

Note: This table represents a summary of reported expression patterns. "High," "Moderate," and "Low" are relative terms based on RPKM values from RNA-seq data.

A key finding from gene expression studies is that although the final cucurbitane glucosides accumulate in the fruits of M. charantia, the gene encoding the first committed enzyme in the pathway, McCBS, shows its highest expression in the leaves. This suggests that the initial steps of biosynthesis may occur in the leaves, with subsequent transport of intermediates to the fruit for final modifications and storage.

Experimental Protocols

The elucidation of the cucurbitane glucoside biosynthetic pathway has relied on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

RNA Isolation and RNA-Seq Analysis

Objective: To identify and quantify the expression of genes involved in the biosynthesis of cucurbitane glucosides.

Protocol:

-

Plant Material: Collect fresh tissues (leaves, stems, roots, flowers, and fruits at different developmental stages) from Momordica charantia and immediately freeze them in liquid nitrogen.

-

RNA Extraction: Isolate total RNA from the frozen tissues using a suitable method, such as the CTAB method or a commercial plant RNA extraction kit.

-

RNA Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer (A260/A280 and A260/A230 ratios) and gel electrophoresis to check for RNA integrity.

-

Library Preparation: Construct RNA-seq libraries from the high-quality RNA samples using a commercial kit. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

-

Data Analysis:

-

Perform quality control of the raw sequencing reads.

-

Align the reads to a reference genome or transcriptome of M. charantia.

-

Quantify gene expression levels by calculating Reads Per Kilobase of exon per Million mapped reads (RPKM) or Fragments Per Kilobase of exon per Million mapped reads (FPKM).

-

Identify differentially expressed genes between different tissues or conditions.

-

Quantitative Real-Time PCR (qRT-PCR)

Objective: To validate the expression patterns of candidate genes identified from RNA-seq data.

Protocol:

-

cDNA Synthesis: Synthesize first-strand cDNA from the isolated total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Primer Design: Design gene-specific primers for the target genes (e.g., McCBS) and a reference gene (e.g., actin or ubiquitin) for normalization.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, the designed primers, and the synthesized cDNA as a template.

-

Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes using the 2-ΔΔCt method.

Metabolite Extraction and LC-MS Analysis

Objective: To identify and quantify the cucurbitane glucosides present in different tissues of M. charantia.

Protocol:

-

Sample Preparation: Freeze-dry the plant tissues and grind them into a fine powder.

-

Extraction: Extract the powdered tissue with a suitable solvent, such as methanol or ethanol, using methods like ultrasonication or maceration.

-

Sample Cleanup: Remove interfering compounds from the crude extract using solid-phase extraction (SPE) or other purification techniques.

-

LC-MS Analysis:

-

Separate the extracted metabolites using liquid chromatography (LC) on a C18 column with a gradient of water and acetonitrile or methanol, often with the addition of a modifier like formic acid.

-

Detect and identify the separated compounds using mass spectrometry (MS), typically with an electrospray ionization (ESI) source. High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is used for accurate mass measurements and elemental composition determination.

-

Quantify the target cucurbitane glucosides by creating a calibration curve with authentic standards.

-

Signaling Pathways and Regulation

The biosynthesis of cucurbitane glucosides is a tightly regulated process, influenced by developmental cues and environmental stresses. While the specific regulatory networks in M. charantia are still being unraveled, research in other cucurbits has shed light on key transcriptional regulators.

Transcription Factors: In cucumber, two basic helix-loop-helix (bHLH) transcription factors, Bl (Bitter leaf) and Bt (Bitter fruit) , have been identified as master regulators of cucurbitacin C biosynthesis in a tissue-specific manner. It is hypothesized that homologous transcription factors may regulate the biosynthesis of cucurbitane glucosides in M. charantia.

Phytohormonal Regulation: The biosynthesis of triterpenoids in plants is often influenced by phytohormones such as jasmonic acid (JA) and salicylic acid (SA), which are key signaling molecules in plant defense responses. Further research is needed to elucidate the role of these phytohormones in regulating cucurbitane glucoside production in M. charantia.

Visualizations

Biosynthetic Pathway of Cucurbitane Glucosides

Caption: Overview of the cucurbitane glucoside biosynthetic pathway.

Experimental Workflow for Gene Discovery and Metabolite Analysis

Caption: A typical experimental workflow for studying biosynthesis.

Conclusion and Future Perspectives

The biosynthesis of cucurbitane glucosides in Momordica charantia is a complex and fascinating area of study with significant implications for drug discovery and development. While the core pathway and key enzyme families have been identified, further research is needed to fully elucidate the specific enzymes responsible for the vast structural diversity of these compounds. The identification and characterization of the specific CYPs and UGTs involved in the tailoring of the cucurbitane skeleton will be crucial for the targeted production of specific momordicosides with enhanced therapeutic properties. Furthermore, a deeper understanding of the regulatory networks that control this pathway will open up new avenues for metabolic engineering to increase the yield of these valuable compounds. The integration of transcriptomics, metabolomics, and functional genomics will continue to be a powerful approach to unravel the remaining mysteries of cucurbitane glucoside biosynthesis in this important medicinal plant.

References

A Technical Guide to the Preliminary Biological Screening of Momordicine V

This technical guide provides a comprehensive overview of the preliminary biological screening of Momordicine I, including its demonstrated bioactivities, quantitative data, key signaling pathways, and detailed experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development.

Overview of Biological Activities

Momordicine I, a bioactive secondary metabolite from bitter melon, has been the subject of preliminary screenings that reveal its potential therapeutic applications.[1] Primarily, it exhibits significant anti-tumor activity, particularly in head and neck cancer (HNC), by inhibiting cancer cell viability in a dose-dependent manner without significant toxic effects on normal cells.[1] Mechanistic studies indicate that Momordicine I targets key signaling pathways involved in cancer cell growth, proliferation, and metabolism.[1][2]

Beyond its anticancer properties, Momordicine I has been reported to possess anti-inflammatory, antihypertensive, and antioxidative properties.[3] It has also been investigated for its role in modulating glucose metabolism and stimulating insulin secretion, suggesting potential antidiabetic effects.

Quantitative Data Summary

The following table summarizes the key quantitative data from the in vitro screening of Momordicine I against human head and neck cancer cell lines.

| Cell Line | Type | IC50 (µg/mL) | Assay Duration | Reference |

| Cal27 | Human Head and Neck Cancer | < 8 | 48 hours | |

| JHU029 | Human Head and Neck Cancer | < 8 | 48 hours | |

| JHU022 | Human Head and Neck Cancer | Not specified | 48 hours | |

| NOK | Normal Oral Keratinocytes | No apparent toxicity | 48 hours |

Key Signaling Pathways Modulated by Momordicine I

Preliminary studies have identified several critical signaling pathways that are modulated by Momordicine I. These pathways are central to cell proliferation, survival, and metabolism.

.dot

Caption: Momordicine I inhibits the c-Met/STAT3 signaling pathway.

.dot

Caption: Momordicine I modulates key metabolic regulatory pathways.

Detailed Experimental Protocols

The following protocols are based on methodologies described in the screening of Momordicine I for its anti-tumor activity in head and neck cancer.

Objective: To determine the dose-dependent effect of Momordicine I on the viability of cancer cells and normal cells.

Materials and Reagents:

-

Human head and neck cancer cell lines (e.g., Cal27, JHU029, JHU022)

-

Normal oral keratinocytes (NOK)

-

Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Momordicine I stock solution (dissolved in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the HNC cells and NOK cells in 96-well plates at a density of 5x10³ cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Treatment: The following day, treat the cells with varying concentrations of Momordicine I (e.g., 0, 5, 10, 20, 40 µg/mL). A vehicle control (DMSO) should be run in parallel.

-

Incubation: Incubate the treated cells for 48 hours.

-

MTT Assay: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of Momordicine I that inhibits 50% of cell growth).

.dot

Caption: A typical workflow for assessing the cytotoxicity of a compound.

Objective: To investigate the effect of Momordicine I on the expression levels of key proteins in a signaling pathway (e.g., c-Met).

Materials and Reagents:

-

HNC cells (e.g., Cal27, JHU029)

-

6-well plates

-

Momordicine I

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-c-Met, anti-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Culture HNC cells in 6-well plates until they reach 70-80% confluency. Treat the cells with Momordicine I (e.g., 10 µg/mL) or vehicle control for 48 hours.

-

Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Collect the lysates and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using the BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-c-Met) overnight at 4°C. Use an antibody for a housekeeping protein (e.g., actin) as a loading control.

-

Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels compared to the control. A significant reduction in c-Met expression would be expected in the Momordicine I-treated samples.

Conclusion

The preliminary biological screening of Momordicine I demonstrates its significant potential as a therapeutic agent, particularly in oncology. Its ability to induce cytotoxicity in cancer cells while sparing normal cells, coupled with its targeted inhibition of key oncogenic signaling pathways like c-Met/STAT3 and modulation of cellular metabolism, marks it as a promising candidate for further preclinical and clinical development. The detailed protocols provided herein offer a foundational framework for researchers to replicate and expand upon these initial findings, paving the way for a deeper understanding of the therapeutic utility of Momordicine I and related compounds from Momordica charantia.

References

- 1. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Momordicine-I suppresses head and neck cancer growth by modulating key metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic Potential of Momordicine I from Momordica charantia: Cardiovascular Benefits and Mechanisms [mdpi.com]

An In-depth Technical Guide on the Core Physical and Chemical Properties of Momordicine V

Disclaimer: Scientific literature providing in-depth information specifically on Momordicine V is limited. This guide presents the available data for Momordicine V and supplements it with comprehensive information on the closely related and well-researched compound, Momordicine I, to provide a valuable resource for researchers, scientists, and drug development professionals. The data for Momordicine I is intended to serve as a comparative reference.

Introduction

Momordicines are a class of cucurbitane-type triterpenoids isolated from Momordica charantia (bitter melon), a plant recognized for its diverse medicinal properties.[1] While several momordicins have been identified, Momordicine I is the most extensively studied. This guide focuses on the known properties of Momordicine V and draws comparisons with Momordicine I to facilitate further research and drug discovery efforts.

Physical and Chemical Properties

The physical and chemical characteristics of Momordicine V are not well-documented. However, some basic information has been reported. For a comprehensive understanding, the properties of Momordicine I are also presented.

Table 1: Physical and Chemical Properties of Momordicine V

| Property | Value | Reference |

| IUPAC Name | 23-O-β-D-glucopyranosyl-7-hydroxy-3-O-malonylcucurbita-5,24-dien-19-al | [2] |

| Molecular Formula | C39H60O12 | [3] |

| Molecular Weight | 720.9 g/mol | [3] |

Table 2: Physical and Chemical Properties of Momordicine I

| Property | Value | Reference |

| IUPAC Name | 3,7-dihydroxy-17-(4-hydroxy-6-methylhept-5-en-2-yl)-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde | [4] |

| Other Names | 3,7,23-trihydroxycucurbitan-5,24-dien-19-al | |

| CAS Number | 91590-76-0 | |

| Molecular Formula | C30H48O4 | |

| Molecular Weight | 472.71 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point | 125–128 °C | |

| Solubility | Insoluble in water; Soluble in methanol and dichloromethane. | |

| Spectral Data | IR, 1H-NMR, 13C-NMR, and MS data are available. |

Biological Activities and Signaling Pathways of Momordicine I (as a reference)

Due to the lack of specific data for Momordicine V, the biological activities of Momordicine I are summarized here, as they may suggest potential therapeutic avenues for related compounds.

Momordicine I has demonstrated a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and anti-diabetic properties.

-

Anti-inflammatory Activity: Momordicine I exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. It has been shown to downregulate the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophages. This is achieved, in part, through the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.

-

Anti-cancer Activity: In the context of cancer, Momordicine I has been observed to inhibit the proliferation of various cancer cell lines, including head and neck cancer. Its mechanism of action involves the inhibition of the c-Met signaling pathway and its downstream effector, the signal transducer and activator of transcription 3 (STAT3). This leads to the downregulation of proteins involved in cell survival and proliferation, such as c-Myc and cyclin D1. Furthermore, Momordicine I can induce apoptosis in cancer cells.

-

Anti-diabetic and Cardiovascular Protective Effects: Momordicine I has shown potential in managing diabetic complications. It can inhibit high-glucose-induced proliferation and collagen synthesis in cardiac fibroblasts, suggesting a protective role against cardiac fibrosis in diabetes. This is mediated through the activation of the Nrf2/HO-1 pathway and inhibition of the TGF-β1-Smad2/3 signaling pathway. Additionally, Momordicine I activates the AMP-activated protein kinase (AMPK) pathway, which is crucial for maintaining energy homeostasis and improving glucose uptake.

Below is a diagram illustrating the inhibitory effect of Momordicine I on the c-Met/STAT3 signaling pathway.

Experimental Protocols

Detailed experimental protocols for the specific extraction and analysis of Momordicine V are not available. However, general methodologies for the isolation of momordicins from Momordica charantia can be adapted.

This protocol provides a general framework for the extraction and isolation of momordicins, including Momordicine I, from the leaves of Momordica charantia.

Workflow for Extraction and Isolation of Momordicins

Materials and Reagents:

-

Dried and powdered leaves of Momordica charantia

-

Dichloromethane or Methanol (HPLC grade)

-

Deionized water

-

Solvents for chromatography (e.g., methanol, water)

-

Reverse-phase C18 silica gel

-

Rotary evaporator

-

Chromatography columns and accessories

Procedure:

-

Extraction: The powdered plant material is extracted with a suitable solvent such as dichloromethane or methanol at room temperature.

-

Filtration and Concentration: The resulting mixture is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to column chromatography, typically using a reversed-phase C18 stationary phase.

-

Fractionation: The column is eluted with a gradient of solvents, commonly a methanol-water mixture, to separate the components based on their polarity.

-

Purification: Fractions containing the compound of interest, as determined by methods like thin-layer chromatography or bioassays, are combined and further purified. Recrystallization from a suitable solvent (e.g., chloroform for Momordicine I) can be employed to obtain the pure compound.

This protocol describes a common in vitro assay to evaluate the anti-inflammatory potential of a compound by measuring its effect on nitric oxide (NO) production in LPS-stimulated macrophages.

Materials and Reagents:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with supplements

-

Lipopolysaccharide (LPS)

-

Test compound (e.g., Momordicine I)

-

Griess Reagent

-

96-well plates

Procedure:

-

Cell Seeding: RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.

-

Pre-treatment: The cells are pre-treated with various concentrations of the test compound for a specified period (e.g., 1-2 hours).

-

Stimulation: Inflammation is induced by adding LPS to the cell culture, and the plates are incubated for 24 hours.

-

Measurement of Nitrite: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentrations in the treated wells to the LPS-only control.

Conclusion

While Momordicine V has been identified as a constituent of Momordica charantia, there is a significant gap in the scientific literature regarding its physical, chemical, and biological properties. The information available for the structurally similar compound, Momordicine I, reveals a promising profile with anti-inflammatory, anti-cancer, and cardio-protective activities, mediated through the modulation of key signaling pathways like NF-κB, c-Met/STAT3, and AMPK. This technical guide provides the currently available data for Momordicine V and leverages the extensive research on Momordicine I to offer a foundational resource for scientists. Further research is imperative to isolate and characterize Momordicine V, elucidate its specific bioactivities and mechanisms of action, and explore its therapeutic potential. The experimental protocols outlined here for related compounds can serve as a starting point for such investigations.

References

- 1. Recent Advances in Momordica charantia: Functional Components and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Network Pharmacology and Experimental Study of Momordicine I and Momordicine II from Bitter Melon Saponins in Inhibiting Fat Accumulation [besjournal.com]

- 4. Momordicin I - Wikipedia [en.wikipedia.org]

Momordicine V: A Technical Overview of a Bioactive Cucurbitane Glucoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Momordicine V is a cucurbitane-type triterpenoid glucoside isolated from the leaves of Momordica charantia, commonly known as bitter melon. This technical guide provides a comprehensive overview of its chemical properties, biological activity, and the experimental protocols utilized in its study. The primary documented bioactivity of Momordicine V is its significant oviposition deterrent effect against the leafminer, Liriomyza trifolii. While the specific signaling pathways of Momordicine V are not extensively elucidated, this document also discusses the known mechanisms of related compounds from M. charantia to provide context for potential areas of future research. All quantitative data is presented in tabular format for clarity, and key experimental workflows are visualized using diagrams.

Chemical and Physical Properties

Momordicine V is a complex triterpenoid glycoside. Its fundamental chemical and physical characteristics are summarized below.

| Property | Value |

| CAS Number | 1012315-36-4[1][2] |

| Molecular Formula | C₃₉H₆₀O₁₂[2] |

| Molecular Weight | 720.9 g/mol [2][3] |

| IUPAC Name | 3-[[(3S,7S,8S,9R,10R,13R,14S,17R)-9-formyl-7-hydroxy-4,4,13,14-tetramethyl-17-[(2R)-6-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3-oxopropanoic acid |

| Synonyms | 23-O-beta-D-glucopyranosyl-7-hydroxy-3-O-malonylcucurbita-5,24-dien-19-al |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

| Source | Leaves of Momordica charantia |

Biological Activity: Oviposition Deterrence

The most well-documented biological activity of Momordicine V is its ability to deter oviposition by the American serpentine leafminer, Liriomyza trifolii. This insect is a significant agricultural pest affecting a wide variety of vegetable and ornamental crops.

In a key study, Momordicine V was shown to significantly deter L. trifolii from laying eggs on host plant leaves when applied at a concentration of 26.16 µg/cm² of the leaf surface. This finding suggests that Momordicine V is one of the active compounds responsible for the natural defense mechanism of M. charantia against this herbivorous insect. The deterrent effect may be a contributing factor to the observed resistance of bitter melon plants to infestation by leafminers.

Experimental Protocols

Isolation and Purification of Momordicine V

The following protocol is based on the methodology described by Kashiwagi et al. (2007) for the isolation of Momordicine V from the leaves of Momordica charantia.

Workflow for Isolation and Bioassay of Momordicine V

Caption: Workflow for the isolation, purification, and bioassay of Momordicine V.

-

Plant Material: Fresh leaves of M. charantia are collected.

-

Extraction: The leaves are minced and extracted with 80% methanol (MeOH) in water. The resulting mixture is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with hexane, diethyl ether, and n-butanol. The oviposition deterrent activity is primarily found in the n-butanol fraction.

-

Silica Gel Chromatography: The active butanol fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of ethyl acetate (EtOAc) in methanol (MeOH). Fractions are collected and tested for activity.

-

Preparative HPLC: The active fractions from the silica gel column are combined and further purified using preparative high-performance liquid chromatography (HPLC) on an octadecylsilane (ODS) column with a methanol/water mobile phase.

-

Structure Elucidation: The structure of the purified compound (Momordicine V) is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Oviposition Deterrent Bioassay

This protocol is designed to quantify the effect of Momordicine V on the egg-laying behavior of Liriomyza trifolii.

-

Insect Rearing: A colony of L. trifolii is maintained on a suitable host plant, such as kidney beans (Phaseolus vulgaris), under controlled environmental conditions (e.g., 27±2°C, 60-70% relative humidity, 16h light: 8h dark cycle).

-

Preparation of Test Solutions: A stock solution of purified Momordicine V is prepared in a suitable solvent (e.g., methanol). This is used to create the desired test concentration (e.g., 26.16 µg/cm²). A control solution consisting of only the solvent is also prepared.

-

Leaf Treatment: Freshly detached leaves of the host plant are uniformly coated with the test solution. Control leaves are treated with the solvent only. The solvent is allowed to evaporate completely.

-

Assay Arena: The treated leaf (test) and a control leaf are placed in a petri dish.

-

Insect Introduction: A specific number of mated adult female L. trifolii are introduced into the petri dish.

-

Incubation: The petri dishes are kept under the same controlled conditions as the insect rearing for 24 hours.

-

Data Collection: After 24 hours, the flies are removed, and the number of oviposition marks (punctures) on the test and control leaves are counted under a microscope.

-

Analysis: The oviposition deterrent activity is determined by comparing the number of marks on the Momordicine V-treated leaves to the control leaves. A significant reduction in marks on the treated leaves indicates a deterrent effect.

Signaling Pathways: A Contextual Perspective

As of late 2025, specific studies detailing the signaling pathways directly modulated by Momordicine V are limited. However, extensive research on other bioactive cucurbitane triterpenoids from Momordica charantia, particularly Momordicine I , provides valuable insights into potential mechanisms of action that may be shared by related compounds. These pathways are primarily associated with anti-cancer and metabolic regulation activities.

For instance, Momordicine I has been shown to inhibit the growth of head and neck cancer by targeting the c-Met signaling pathway . Inhibition of c-Met leads to the inactivation of downstream effectors like STAT3, which in turn downregulates the expression of proteins involved in cell survival and proliferation, such as c-Myc, survivin, and cyclin D1.

References

The Discovery of Novel Momordicines: A Technical Review for Drug Development

For Immediate Release

In the intricate world of natural product chemistry, the genus Momordica has long been a source of fascination for researchers. This technical guide delves into the discovery of novel momordicines, a class of cucurbitane-type triterpenoids primarily found in Momordica charantia (bitter melon). With a focus on providing actionable insights for researchers, scientists, and drug development professionals, this document outlines the key methodologies, quantitative data, and biological pathways associated with these promising bioactive compounds.

Isolation and Structure Elucidation of Novel Momordicines

The journey to discovering new momordicines begins with the careful extraction and isolation from plant material, most commonly the fruits, leaves, and vines of M. charantia. A general workflow for this process is outlined below.

Recent research has led to the identification of several new momordicine derivatives, including taimordisins A–D and kuguaovins A-M, from the fruits and vines of M. charantia.[1][2] The structures of these compounds are primarily determined through a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) being pivotal.[1][2]

Experimental Protocols

Extraction: Fresh fruits of M. charantia (3.6 kg) were sliced and extracted three times with 70% ethanol (7.0 L) at 50°C for 24 hours. The resulting extract was then concentrated under reduced pressure.[2]

Column Chromatography: The ethanol extract (75 g) was subjected to open column chromatography using Diaion HP-20 resin and eluted with a gradient of H2O, 40% EtOH, 70% EtOH, 95% EtOH, and 100% EtOAc to yield multiple fractions. Further separation of active fractions is often performed on a silica gel column with a chloroform/methanol gradient.

High-Performance Liquid Chromatography (HPLC): A Kromasil C18 column (4.6 mm x 150 mm, 5 µm) is commonly used for the quantitative analysis of momordicines. A typical mobile phase is acetonitrile-H2O (64:36) with a flow rate of 1.0 mL/min and UV detection at 203 nm. For preparative HPLC, a C18 column is also employed with a mobile phase of methanol and water.

Structure Elucidation: The structures of isolated compounds are elucidated using 1D and 2D NMR spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, and HMBC) and HRESIMS.

Quantitative Analysis of Novel Momordicines

The yield and bioactivity of novel momordicines are critical parameters for their potential as drug candidates. While specific yield percentages are not always reported, the bioactivity of these compounds, particularly their anti-cancer and anti-inflammatory properties, has been quantified in several studies.

| Compound | Cell Line | Bioactivity | IC50 Value | Reference |

| Momordicine I | Cal27 (Head and Neck Cancer) | Anticancer | 7 µg/mL | |

| JHU022 (Head and Neck Cancer) | Anticancer | 17 µg/mL | ||

| JHU029 (Head and Neck Cancer) | Anticancer | 6.5 µg/mL | ||

| Taimordisins A-D | RAW264.7 (Macrophage) | Anti-inflammatory (NO inhibition) | - |

Biosynthesis of Momordicines

The biosynthesis of momordicines follows the general pathway of triterpenoid synthesis in plants, originating from the cyclization of 2,3-oxidosqualene.

The key initial step is the cyclization of 2,3-oxidosqualene to form the cucurbitane skeleton, cucurbitadienol, a reaction catalyzed by cucurbitadienol synthase (McCBS). This backbone then undergoes a series of modifications, primarily hydroxylations and glycosylations, to produce the diverse array of momordicines. Cytochrome P450 monooxygenases (CYPs) are responsible for introducing hydroxyl groups at specific positions on the cucurbitadienol skeleton, while UDP-dependent glycosyltransferases (UGTs) add sugar moieties.

Pharmacological Activities and Signaling Pathways

Novel momordicines have garnered significant interest due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antidiabetic effects. These biological functions are exerted through the modulation of key cellular signaling pathways.

Anticancer Activity and the c-Met/STAT3 Pathway

Momordicine I has demonstrated potent anticancer activity in head and neck cancer models. Its mechanism of action involves the inhibition of the c-Met signaling pathway.

Momordicine I inhibits the phosphorylation of STAT3, a downstream effector of c-Met, leading to the downregulation of survival-related genes like c-Myc, survivin, and cyclin D1.

Antidiabetic Effects and the AMPK Pathway

The antidiabetic properties of M. charantia extracts are well-documented, and momordicines are believed to play a significant role. These compounds can activate the AMP-activated protein kinase (AMPK) pathway.

Activation of AMPK by momordicines stimulates the translocation of GLUT4 to the cell membrane, enhancing glucose uptake and fatty acid oxidation.

Anti-inflammatory Action and the NF-κB Pathway

Extracts of M. charantia and some of its constituents have been shown to possess anti-inflammatory properties by modulating the NF-κB pathway. While the direct interaction of novel momordicines with this pathway requires further elucidation, α-momorcharin, another compound from bitter melon, has been shown to activate the IKK/NF-κB pathway.

It is hypothesized that momordicines may exert their anti-inflammatory effects by inhibiting the IKK complex, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.

Conclusion and Future Directions

The discovery of novel momordicines continues to unveil a rich source of bioactive compounds with significant therapeutic potential. The methodologies for their isolation and characterization are well-established, providing a clear path for future discoveries. Quantitative analysis of their potent bioactivities, particularly in the realms of oncology and metabolic diseases, underscores their promise in drug development. Further research should focus on elucidating the specific enzymatic steps in their biosynthesis to enable synthetic biology approaches for enhanced production. Additionally, a deeper understanding of their interactions with key signaling pathways will be crucial for the development of targeted therapies. The momordicines represent a compelling class of natural products that warrant continued investigation by the scientific and pharmaceutical communities.

References

- 1. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Four cucurbitane glycosides taimordisins A–D with novel furopyranone skeletons isolated from the fruits of Momordica charantia - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Bioactivity of Momordicine V: A Literature Review

Despite significant interest in the therapeutic potential of compounds derived from Bitter Melon (Momordica charantia), a comprehensive in-depth technical guide on the initial in vitro bioactivity of Momordicine V cannot be generated at this time. A thorough review of available scientific literature reveals a notable lack of specific data on the biological activities, experimental protocols, and associated signaling pathways for this particular compound.

Research into the bioactive constituents of Momordica charantia has predominantly focused on other related compounds, most notably Momordicine I. Extensive studies have detailed the in vitro effects of Momordicine I, including its anti-cancer and metabolic regulatory properties. These studies have provided valuable insights into its mechanisms of action, often including detailed experimental methodologies and elucidation of the signaling cascades involved.

In contrast, Momordicine V is mentioned infrequently in the scientific literature. While its presence as a saponin in Momordica charantia has been identified, and it has been included in broader screenings for bioavailability alongside other compounds, specific investigations into its distinct in vitro bioactivities are not publicly available. Consequently, the core requirements of this request—quantitative data summarization, detailed experimental protocols, and visualization of signaling pathways for Momordicine V—cannot be fulfilled based on the current body of scientific evidence.

Professionals in research, science, and drug development seeking to explore the potential of Momordicine V will find a significant gap in the existing knowledge base. Future research initiatives are necessary to isolate and characterize the in vitro bioactivity of Momordicine V, which would be a prerequisite for the development of the comprehensive technical documentation originally requested. Until such primary research is conducted and published, a detailed guide on the in vitro bioactivity of Momordicine V remains unachievable.

Methodological & Application

Application Notes and Protocols: Isolation of Momordicine V from Momordica charantia Leaves

For Researchers, Scientists, and Drug Development Professionals

Introduction

Momordicine V is a cucurbitane glucoside found in the leaves of Momordica charantia, commonly known as bitter melon. Its chemical name is 23-O-β-D-glucopyranosyl-7-hydroxy-3-O-malonylcucurbita-5,24-dien-19-al[1]. This document provides a detailed protocol for the isolation and purification of Momordicine V from plant material, based on established methodologies for cucurbitane glycosides. The protocol is intended for use by researchers in natural product chemistry, pharmacology, and drug development.

Data Summary

The following table summarizes the quantitative data associated with a typical isolation of Momordicine V and related compounds from Momordica charantia leaves.

| Parameter | Value | Reference |

| Starting Plant Material | 1.2 kg of fresh leaves | [2] |

| Initial Hexane Extraction Yield | 1.61 g | [2] |

| Subsequent Diethyl Ether Extraction Yield | Not specified | [2] |

| Methanol Extraction Yield | 5.0 g (from the residue) | [2] |

Experimental Protocols

This section outlines the detailed methodology for the extraction and purification of Momordicine V from the leaves of Momordica charantia.

1. Plant Material Preparation and Extraction

-

Collection and Preparation : Collect 1.2 kg of fresh, fully expanded leaves of Momordica charantia.

-

Initial Extraction : Mince the fresh leaves and subject them to sequential extraction with solvents of increasing polarity.

-

Extract the minced leaves twice with 1 liter of hexane at room temperature to remove nonpolar compounds.

-

Following the hexane extraction, extract the plant material twice with 1 liter of diethyl ether.

-

Finally, extract the residue with methanol to obtain the crude extract containing polar glycosides, including Momordicine V.

-

-

Concentration : Combine the methanolic extracts and evaporate the solvent under reduced pressure (in vacuo) to yield a dry crude extract (approximately 5 g).

2. Chromatographic Purification

-

Column Chromatography : The crude methanol extract is subjected to column chromatography for fractionation.

-

Stationary Phase : Silica gel is a commonly used stationary phase for the separation of cucurbitane triterpenoids.

-

Mobile Phase : A gradient elution system of chloroform and methanol is typically employed to separate compounds of varying polarities.

-

-

Fraction Collection and Analysis : Collect the fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing Momordicine V and other related momordicines.

-

Further Purification :

-

Pool the fractions containing the compounds of interest.

-

Perform repeated column chromatography using silica gel and Sephadex LH-20 to achieve further purification.

-

For final purification to obtain highly pure Momordicine V, preparative High-Performance Liquid Chromatography (HPLC) can be utilized.

-

Visualizations

Experimental Workflow for Momordicine V Isolation

Caption: Workflow for the isolation of Momordicine V.

References

Application Notes and Protocols for the Characterization of Momordicine V using Mass Spectrometry Techniques

For Researchers, Scientists, and Drug Development Professionals

Introduction

Momordicine V, a cucurbitane-type triterpenoid saponin isolated from Momordica charantia (bitter melon), has garnered interest within the scientific community for its potential therapeutic properties. As a complex natural product, detailed structural characterization and quantification are crucial for its development as a potential pharmaceutical agent. Mass spectrometry (MS), coupled with liquid chromatography (LC), offers a powerful analytical platform for the sensitive and specific analysis of Momordicine V in complex matrices. This document provides detailed application notes and protocols for the characterization of Momordicine V using various mass spectrometry techniques.

Principle of Mass Spectrometry for Saponin Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For the analysis of triterpenoid saponins like Momordicine V, electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the ionization of the molecule with minimal fragmentation, preserving the molecular ion. When coupled with tandem mass spectrometry (MS/MS), structural information can be obtained by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This fragmentation pattern provides insights into the structure of the aglycone core and the nature and sequence of the sugar moieties.

Experimental Protocols

Sample Preparation: Extraction of Momordicine V from Momordica charantia Leaves

A robust extraction method is critical for the successful analysis of Momordicine V. The following protocol outlines a common procedure for the extraction of saponins from plant material.

Materials and Reagents:

-

Dried and powdered leaves of Momordica charantia

-

Methanol (HPLC grade)

-

Water (deionized or HPLC grade)

-

Solid-phase extraction (SPE) cartridges (C18)

-

Vortex mixer

-

Centrifuge

-

Rotary evaporator or nitrogen evaporator

Protocol:

-

Extraction:

-

Accurately weigh 10 g of dried, powdered Momordica charantia leaves.

-

Add 100 mL of 80% methanol in water.

-

Sonicate the mixture for 30 minutes in an ultrasonic bath.

-

Macerate the mixture at room temperature for 24 hours.

-

Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.

-

Repeat the extraction process on the pellet twice more.

-

Pool the supernatants.

-

-

Purification:

-

Concentrate the pooled supernatant under reduced pressure using a rotary evaporator at 40°C.

-

Resuspend the concentrated extract in 50 mL of deionized water.

-

Condition a C18 SPE cartridge by washing with 10 mL of methanol followed by 10 mL of deionized water.

-

Load the aqueous extract onto the conditioned SPE cartridge.

-

Wash the cartridge with 20 mL of deionized water to remove polar impurities.

-

Elute the saponin-rich fraction, including Momordicine V, with 20 mL of 80% methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a known volume of methanol for LC-MS analysis.

-

Qualitative Analysis: Characterization by UPLC-QTOF-MS

High-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QTOF), provides accurate mass measurements, enabling the determination of the elemental composition of Momordicine V and its fragments.

Instrumentation and Conditions:

-

UPLC System: A standard ultra-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.